molecular formula C24H25Cl2OP B8466807 (6-Chloro-2-oxohexyl) triphenylphosphonium chloride CAS No. 62343-99-1

(6-Chloro-2-oxohexyl) triphenylphosphonium chloride

Cat. No. B8466807
CAS RN: 62343-99-1
M. Wt: 431.3 g/mol
InChI Key: VAWBQEAZOIRDRO-UHFFFAOYSA-M
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Description

(6-Chloro-2-oxohexyl) triphenylphosphonium chloride is a useful research compound. Its molecular formula is C24H25Cl2OP and its molecular weight is 431.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-2-oxohexyl) triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-oxohexyl) triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62343-99-1

Molecular Formula

C24H25Cl2OP

Molecular Weight

431.3 g/mol

IUPAC Name

(6-chloro-2-oxohexyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C24H25ClOP.ClH/c25-19-11-10-12-21(26)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-9,13-18H,10-12,19-20H2;1H/q+1;/p-1

InChI Key

VAWBQEAZOIRDRO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)CCCCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution consisting of 18.5 parts of [(tetrahydro-2H-pyran-2-ylidene)methyl]triphenylphosphonium chloride in 100 parts by volume of concentrated hydrochloric acid is heated at the reflux temperature for about 36 hours, then is cooled to room temperature. The solvent is removed by distillation under reduced pressure to afford (6-chloro-2-oxohexyl)triphenyl-phosphonium chloride, identical with the product of Example 2.
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Synthesis routes and methods II

Procedure details

The latter reactions are exemplified by the cleavage of δ-valerolactone with zinc chloride and thionyl chloride to produce 5-chlorovaleryl chloride, reaction of that acid chloride with diazomethane, followed by treatment of the resulting diazomethyl ketone with hydrochloric acid to yield 1,6-dichloro-2-hexanone, and reaction of that ketone with triphenylphosphine to afford (6-chloro-2-oxohexyl)triphenylphosphonium chloride. This product is converted to (5-chloropentanoylmethylene)triphenyl phosphorane by reaction with aqueous sodium hydroxide. Condensation of that phosphorane with the aforementioned 3α-(tetrahydropyran-2-yloxy)-2β-formyl-5-oxocyclopentane-1α-heptanoic acid affords a mixture of stereoisomers, which are separated by chromatographic techniques to afford, as the major product, 3α-(tetrahydropyran-2-yloxy)-2β-(7-chloro-3-oxo-1-heptenyl)-5-oxocyclopentane-1α-heptanoic acid. Removal of the tetrahydropyran-2-yl group is effected by reaction with acetic acid in aqueous tetrahydrofuran, thus affording 3α-hydroxy-2β-(7-chloro-3-oxo-1-heptenyl)-5-oxocyclopentane-1α-heptanoic acid.
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acid chloride
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diazomethyl ketone
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Synthesis routes and methods III

Procedure details

To a solution of 41 parts of 1,6-dichloro-2-hexanone in 400 parts by volume of benzene is added 44 parts of triphenylphosphine and the resulting solution is stored, in the absence of light for about 6 days, at the end of which time the crude product has crystallized from the mixture. That material is collected by filtration and is purified by recrystallization from acetone to afford (6-chloro-2-oxohexyl)triphenylphosphonium chloride. This product is characterized by 60-MHz nuclear magnetic resonance peaks in CDCl3 (deuterated chloroform) at 100 cps (multiplet), 140 cps (multiplet), 180 cps (multiplet), 208 cps (multiplet) and 357 cps (doublet, J≃12) in addition to the aromatic protons. The C1 protons at 375 cps exchange with D2O (deuterated water).
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